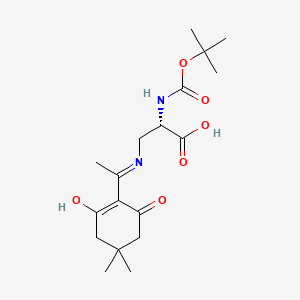

Boc-Dap(Dde)-OH

説明

BenchChem offers high-quality Boc-Dap(Dde)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Dap(Dde)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O6/c1-10(14-12(21)7-18(5,6)8-13(14)22)19-9-11(15(23)24)20-16(25)26-17(2,3)4/h11,21H,7-9H2,1-6H3,(H,20,25)(H,23,24)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONCDJKRGMZBBL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Boc-D-Dap(Dde)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Nα-Boc-Nβ-Dde-D-2,3-diaminopropionic acid [Boc-D-Dap(Dde)-OH], a specialized amino acid derivative pivotal for the synthesis of complex peptides and peptidomimetics. We will delve into its unique structural attributes, the strategic roles of its orthogonal protecting groups, and its application in advanced peptide chemistry, supported by detailed protocols and analytical considerations.

Core Structure and Strategic Importance

Boc-D-Dap(Dde)-OH is a non-proteinogenic amino acid derivative built upon a D-2,3-diaminopropionic acid (D-Dap) core. The D-Dap scaffold is particularly valuable as it introduces a secondary amine on the β-carbon, providing a site for chemical modifications such as branching, cyclization, or conjugation.[1][2] The utility of this core is unlocked through the strategic use of two distinct and orthogonal protecting groups: the tert-butyloxycarbonyl (Boc) group and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group.

Molecular Identity:

| Property | Value |

| Full Chemical Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-{[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]amino}propanoic acid |

| Molecular Formula | C₁₈H₂₈N₂O₆ |

| Molecular Weight | 368.43 g/mol |

| CAS Number | 1263045-09-5 |

The core innovation of Boc-D-Dap(Dde)-OH lies in the differential lability of its protecting groups. The α-amino group is shielded by the acid-labile Boc group, compatible with Boc-based solid-phase peptide synthesis (SPPS).[3] The β-amino group is protected by the Dde group, which is stable to the acidic conditions used to remove Boc and the basic conditions used to remove Fmoc protecting groups.[4] This Dde group can be selectively cleaved under mild conditions using hydrazine.[5] This orthogonal protection scheme is the cornerstone of its utility, allowing for precise, site-specific modifications of the β-amino group while the peptide backbone remains intact and protected.

Caption: Orthogonal protection scheme of Boc-D-Dap(Dde)-OH.

Physicochemical and Analytical Characterization

Ensuring the identity and purity of Boc-D-Dap(Dde)-OH is paramount for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of this reagent. The hydrophobic nature of both the Boc and Dde groups results in a significant retention time on a C18 column.

Typical Analytical HPLC Protocol:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |

| Gradient | Linear gradient, e.g., 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-220 nm |

| Expected Purity | >98% |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode is typically used.

Expected Mass Spectrometry Data:

| Ion Species | Expected m/z |

| [M+H]⁺ | 369.43 |

| [M+Na]⁺ | 391.41 |

The fragmentation pattern in MS/MS analysis would likely show characteristic losses of the Boc group (100 Da) and fragmentation of the Dde group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed structural confirmation. While specific spectra for Boc-D-Dap(Dde)-OH are not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent parts.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

-

~1.45 ppm: A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector.

-

~1.05 ppm: A singlet from the six protons of the two methyl groups on the Dde protector.

-

~2.3-2.5 ppm: Signals from the methylene protons of the Dde cyclohexanedione ring.

-

~2.5 ppm: A signal from the methyl group of the ethylidene portion of the Dde protector.

-

~3.5-4.5 ppm: Complex multiplets corresponding to the α- and β-protons of the Dap backbone.

-

~5.0-6.0 ppm: A broad signal from the Boc-protected amine proton.

-

~10.0-12.0 ppm: A broad singlet from the carboxylic acid proton, which may be exchangeable with deuterium in deuterated solvents.[2]

Predicted ¹³C NMR Chemical Shifts:

-

~28 ppm: Carbon signals from the methyl groups of the Boc protector.

-

~80 ppm: The quaternary carbon of the Boc group.

-

~156 ppm: The carbonyl carbon of the Boc group.

-

~110-190 ppm: A series of signals corresponding to the carbons of the Dde group.

-

~50-60 ppm: Signals for the α- and β-carbons of the Dap core.

-

~175 ppm: The carbonyl carbon of the carboxylic acid.

Experimental Protocols and Synthetic Applications

The primary application of Boc-D-Dap(Dde)-OH is in SPPS for the creation of peptides with site-specific modifications at the β-amino position.

Incorporation into a Peptide Chain via Boc-SPPS

The following protocol outlines the incorporation of a Boc-D-Dap(Dde)-OH residue into a growing peptide chain on a solid support.

Workflow for Boc-D-Dap(Dde)-OH Coupling:

-

Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine, typically generated after a deprotection step with trifluoroacetic acid (TFA). Neutralize the resin with a base such as diisopropylethylamine (DIEA) in dichloromethane (DCM).

-

Activation: In a separate vessel, dissolve Boc-D-Dap(Dde)-OH (2-3 equivalents relative to resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in a suitable solvent like N,N-dimethylformamide (DMF). Add DIEA (3-4 equivalents) to begin the activation.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. Once complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Caption: Workflow for coupling Boc-D-Dap(Dde)-OH in SPPS.

Orthogonal Deprotection of the Dde Group

Once the peptide is synthesized to the desired length, the Dde group can be selectively removed on-resin to unmask the β-amino group for further modification.

Protocol for Dde Removal:

-

Resin Preparation: Swell the peptide-resin in DMF.

-

Deprotection Cocktail: Prepare a solution of 2% hydrazine monohydrate in DMF.

-

Reaction: Treat the resin with the hydrazine solution. Typically, 2-3 treatments of 3-5 minutes each are sufficient for complete Dde removal.

-

Washing: Thoroughly wash the resin with DMF to remove all traces of hydrazine and the cleaved Dde adduct. The resin now bears a peptide with a free β-amino group at the D-Dap residue, ready for conjugation, cyclization, or branching.

Causality and Trustworthiness: The use of a 2% hydrazine solution is critical; higher concentrations can lead to undesired side reactions.[5] The multiple short treatments ensure complete removal without prolonged exposure of the peptide to the reagent. This self-validating protocol can be monitored by LC-MS analysis of a small cleavage sample to confirm the mass change corresponding to Dde removal.

Conclusion and Future Perspectives

Boc-D-Dap(Dde)-OH is a sophisticated and powerful tool for peptide chemists and drug development professionals. Its well-defined orthogonal protection scheme provides a reliable method for introducing site-specific modifications, enabling the synthesis of complex and novel peptide architectures. Understanding the structure, analytical characteristics, and reaction protocols associated with this reagent is essential for leveraging its full potential in creating next-generation therapeutics and biochemical probes. As the demand for more complex and functionally diverse peptides grows, the strategic application of such precisely engineered building blocks will continue to be a cornerstone of innovation in the field.

References

-

PubChem. Dde-D-Dap(Fmoc)-OH | C28H30N2O6 | CID 135742646. [Link]

-

Chemistry Connected. NMR shifts 1H -general.cdx. [Link]

-

Aapptec Peptides. Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. [Link]

-

Bapeks. Boc-Dap(Dde). [Link]

-

Organic & Biomolecular Chemistry. A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. [Link]

Sources

Boc-D-Dap(Dde)-OH physicochemical properties

An In-depth Technical Guide to Boc-D-Dap(Dde)-OH: Physicochemical Properties and Strategic Applications in Peptide Synthesis

Introduction

In the intricate field of peptide synthesis and drug development, the choice of building blocks is paramount to achieving the desired molecular architecture and biological function. Boc-D-Dap(Dde)-OH, a derivative of D-2,3-diaminopropionic acid, stands out as a highly specialized reagent. Its strategic value lies not just in its core structure but in the sophisticated orthogonal protection scheme it employs. This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physicochemical properties of Boc-D-Dap(Dde)-OH, delves into the causality behind its application, and presents field-proven protocols for its effective use.

The molecule features two distinct protecting groups: the acid-labile tert-Butyloxycarbonyl (Boc) group on the alpha-amine and the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group on the side-chain amine. This configuration is not arbitrary; it is a deliberate design that unlocks advanced synthetic pathways, particularly for the creation of branched peptides, cyclic peptides, and molecules requiring site-specific modifications. Understanding the nuanced properties of this reagent is the first step toward harnessing its full potential in complex synthetic endeavors.

Core Physicochemical Properties

The fundamental characteristics of Boc-D-Dap(Dde)-OH dictate its behavior in synthetic environments, from solubility and reactivity to storage and handling. A precise understanding of these properties is essential for reproducible and successful outcomes.

The structure consists of a D-diaminopropionic acid core. The alpha-amine is protected by the bulky, acid-sensitive Boc group, which is a cornerstone of one of the primary strategies in solid-phase peptide synthesis (SPPS). The side-chain (beta-amine) is protected by the Dde group, which is notably stable to the acidic conditions used for Boc removal and the basic conditions used for Fmoc removal, but can be selectively cleaved with hydrazine.[1][2] This chemical orthogonality is the molecule's most powerful feature.

Table 1: Summary of Physicochemical Properties for Boc-D-Dap(Dde)-OH

| Property | Value | Source(s) |

| CAS Number | 1263047-33-1 | [3] |

| Molecular Formula | C₁₈H₂₈N₂O₆ | [3][4] |

| Molecular Weight | 368.42 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [] |

| Predicted Boiling Point | 551.4 ± 50.0 °C | [3] |

| Predicted Density | 1.182 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 3.58 ± 0.10 | [3] |

| Storage | 2-8 °C, under inert atmosphere | [] |

The Principle of Orthogonality: A Strategic Advantage

In peptide chemistry, "orthogonality" refers to the ability to remove one class of protecting group in the presence of others by using specific, non-interfering chemical conditions. Boc-D-Dap(Dde)-OH is a quintessential example of a building block designed for an orthogonal synthetic strategy.

The causality behind this design is to enable selective chemical manipulation at a specific site within a complex peptide while it is still attached to the solid support. For instance, after incorporating Boc-D-Dap(Dde)-OH into a peptide chain, the Dde group can be removed, unmasking the side-chain amine.[1] This newly available nucleophile can then be used to initiate the synthesis of a second peptide chain (creating a branched peptide), to be cyclized with another part of the molecule, or to be conjugated with a label or cargo molecule like a fluorescent dye. All of this can be accomplished without disturbing the acid-labile Boc group on the N-terminus or other acid-labile side-chain protecting groups.

Caption: Orthogonal deprotection pathways of Boc-D-Dap(Dde)-OH.

Analytical Characterization for Quality Assurance

Ensuring the identity, purity, and structural integrity of Boc-D-Dap(Dde)-OH is a critical prerequisite for its use in synthesis. A multi-pronged analytical approach is a self-validating system that guarantees the quality of this crucial reagent.

Table 2: Key Analytical Methods for Characterization

| Technique | Primary Application | Insights Provided |

| Reverse-Phase HPLC (RP-HPLC) | Purity assessment and quantification. | Provides retention time and peak area percentage, which confirms the purity of the compound against potential impurities.[6] |

| Nuclear Magnetic Resonance (NMR) | Definitive structural confirmation. | ¹H and ¹³C NMR spectra confirm the chemical structure by showing characteristic signals for the Boc, Dde, and amino acid backbone protons and carbons.[6] |

| Mass Spectrometry (MS) | Molecular weight verification. | Provides the mass-to-charge ratio (m/z), confirming that the molecular weight of the compound matches the theoretical value (368.42 g/mol ). |

The combination of these techniques provides a trustworthy and comprehensive profile of the reagent. HPLC confirms "how much" of the correct compound is present, while NMR and MS confirm "what" the compound is.[6]

Field-Proven Experimental Protocols

The theoretical advantages of Boc-D-Dap(Dde)-OH are realized through its practical application. The following protocols are based on established methodologies in solid-phase peptide synthesis.

Protocol 4.1: Selective Dde Group Removal on Solid Support

This protocol is central to the unique utility of Boc-D-Dap(Dde)-OH. The choice of 2% hydrazine is critical; higher concentrations can risk side reactions, while lower concentrations may lead to incomplete deprotection.[1]

Methodology:

-

Resin Swelling: Swell the peptide-resin (containing the Boc-D-Dap(Dde)-OH residue) in N,N-dimethylformamide (DMF) for 30 minutes.

-

Solvent Wash: Drain the DMF and wash the resin thoroughly with fresh DMF (3 x 1-minute washes).

-

Deprotection: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. Add this solution to the resin (approximately 10 mL per gram of resin).

-

Reaction: Agitate the resin slurry at room temperature. The reaction is typically complete within 10-20 minutes. Perform multiple treatments (e.g., 3 x 10 minutes) to ensure complete removal.

-

Thorough Washing: Drain the hydrazine solution and wash the resin extensively with DMF (at least 5 x 1-minute washes) to remove all traces of hydrazine and the cleaved Dde-hydrazine adduct.

-

Verification: A small sample of resin can be cleaved and analyzed by HPLC-MS to confirm the selective removal of the Dde group.

Protocol 4.2: Standard Boc Group Removal

This is a standard procedure in Boc-SPPS. The use of a scavenger is a self-validating measure to prevent the reactive tert-butyl cation, generated during deprotection, from causing unwanted alkylation of sensitive residues like tryptophan or methionine.[7]

Methodology:

-

Resin Swelling/Wash: Swell the peptide-resin in dichloromethane (DCM) for 20 minutes. Drain and wash with DCM (2 x 1-minute washes).

-

Deprotection: Prepare a solution of 25-50% trifluoroacetic acid (TFA) in DCM, containing 1-5% of a scavenger such as anisole or thioanisole.

-

Reaction: Add the TFA solution to the resin and agitate for 20-30 minutes at room temperature.

-

Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by a neutralization wash with 5-10% diisopropylethylamine (DIEA) in DCM or DMF (2x), and finally with the synthesis solvent (DMF or DCM) until neutral.

Caption: Workflow for synthesizing a branched peptide using Boc-D-Dap(Dde)-OH.

Handling, Storage, and Safety

As a high-purity chemical reagent, proper handling and storage of Boc-D-Dap(Dde)-OH are essential to maintain its integrity and ensure user safety.

-

Storage: The compound should be stored in a cool, dry, and dark place, ideally at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[]

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the powder in a well-ventilated area or a fume hood.

-

Safety: The reagents used for deprotection, particularly strong acids like TFA and the toxic reagent hydrazine, must be handled with extreme caution in a certified chemical fume hood.[8] Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

Boc-D-Dap(Dde)-OH is far more than a simple protected amino acid; it is a sophisticated chemical tool that empowers scientists to construct complex, non-linear peptide architectures. Its value is rooted in the robust and reliable orthogonality of its Boc and Dde protecting groups. By understanding its core physicochemical properties, leveraging rigorous analytical validation, and applying field-proven protocols, researchers can confidently incorporate this building block to advance the frontiers of peptide chemistry, from novel therapeutic agents to advanced biomaterials.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2755946, Boc-Dap-OH. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Dap(Dde)-OH; CAS 247127-51-1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135742646, Dde-D-Dap(Fmoc)-OH. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-D-Dap(Boc)-OH; CAS 198544-42-2. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from [Link]

-

ResearchGate. (2022). Is it possible to remove Dde protecting groups in aqueous phase?. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Biotage. (2023). Optimizing the removal of an ivDde protecting group. Retrieved from [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. BOC-D-DAP(DDE)-OH price,buy BOC-D-DAP(DDE)-OH - chemicalbook [chemicalbook.com]

- 4. chempep.com [chempep.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

A Technical Guide to Boc-D-Dap(Dde)-OH: An Orthogonal Building Block for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-(tert-Butoxycarbonyl)-Nβ-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-D-2,3-diaminopropionic acid, commonly abbreviated as Boc-D-Dap(Dde)-OH, is a non-proteinogenic amino acid derivative indispensable for the sophisticated synthesis of complex peptides. Its unique architecture, featuring two distinct and orthogonally stable protecting groups, positions it as a critical tool for creating branched peptides, cyclic structures, and peptides conjugated to labels or other molecules. This guide provides a detailed examination of its chemical properties, the strategic principles of its application, validated experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and expert insights into potential challenges and solutions.

Core Physicochemical Properties

Boc-D-Dap(Dde)-OH is a derivative of D-2,3-diaminopropionic acid (D-Dap), a non-canonical amino acid.[1] The defining feature of this reagent is the strategic placement of two chemically distinct protecting groups: the acid-labile tert-Butoxycarbonyl (Boc) group on the α-amino position and the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group on the β-amino side-chain.

dot digraph "Boc_D_Dap_Dde_OH_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C_alpha [label="Cα", pos="0,0!", fontcolor="#202124"]; C_carboxyl [label="C", pos="1.5,-0.5!", fontcolor="#202124"]; O_carboxyl1 [label="O", pos="2.5,-0.1!", fontcolor="#EA4335"]; O_carboxyl2 [label="OH", pos="1.7,-1.5!", fontcolor="#EA4335"]; N_alpha [label="NαH", pos="-1.2,0.5!", fontcolor="#4285F4"]; C_beta [label="CβH₂", pos="-0.5,-1.4!", fontcolor="#202124"]; N_beta [label="NβH", pos="0,-2.8!", fontcolor="#4285F4"]; H_alpha [label="H", pos="0.3,0.9!", fontcolor="#5F6368"];

// Boc Group Boc_C [label="C", pos="-2.5,0.2!", fontcolor="#202124"]; Boc_O1 [label="O", pos="-2.7,1.2!", fontcolor="#EA4335"]; Boc_O2 [label="O", pos="-3.5,-0.4!", fontcolor="#EA4335"]; tBu_C [label="C", pos="-4.8,-0.7!", fontcolor="#202124"]; tBu_CH3_1 [label="CH₃", pos="-5.8,-0.1!", fontcolor="#202124"]; tBu_CH3_2 [label="H₃C", pos="-5.2,-1.7!", fontcolor="#202124"]; tBu_CH3_3 [label="CH₃", pos="-4.5,0.2!", fontcolor="#202124"];

// Dde Group Dde_C1 [label="C", pos="1.2,-3.5!", fontcolor="#202124"]; Dde_CH3 [label="CH₃", pos="1.5,-4.5!", fontcolor="#202124"]; Dde_C2 [label="C", pos="2.2,-2.8!", fontcolor="#202124"]; Dde_C3 [label="C", pos="3.5,-3.2!", fontcolor="#202124"]; Dde_O1 [label="O", pos="4.5,-2.8!", fontcolor="#EA4335"]; Dde_C4 [label="CH₂", pos="3.8,-4.5!", fontcolor="#202124"]; Dde_C_gem [label="C", pos="2.8,-5.5!", fontcolor="#202124"]; Dde_gem_CH3_1 [label="CH₃", pos="3.2,-6.5!", fontcolor="#202124"]; Dde_gem_CH3_2 [label="H₃C", pos="1.8,-5.8!", fontcolor="#202124"]; Dde_C5 [label="CH₂", pos="1.5,-4.8!", fontcolor="#202124"]; Dde_C6 [label="C", pos="1.2,-3.5!", fontcolor="#202124"]; Dde_O2 [label="O", pos="0.2,-3.2!", fontcolor="#EA4335"];

// Define edges (bonds) C_alpha -- C_carboxyl; C_carboxyl -- O_carboxyl1 [style=double]; C_carboxyl -- O_carboxyl2; C_alpha -- N_alpha; C_alpha -- C_beta; C_alpha -- H_alpha; C_beta -- N_beta;

// Boc bonds N_alpha -- Boc_C; Boc_C -- Boc_O1 [style=double]; Boc_C -- Boc_O2; Boc_O2 -- tBu_C; tBu_C -- tBu_CH3_1; tBu_C -- tBu_CH3_2; tBu_C -- tBu_CH3_3;

// Dde bonds N_beta -- Dde_C1; Dde_C1 -- Dde_CH3; Dde_C1 -- Dde_C2 [style=double]; Dde_C2 -- Dde_C3; Dde_C3 -- Dde_O1 [style=double]; Dde_C3 -- Dde_C4; Dde_C4 -- Dde_C_gem; Dde_C_gem -- Dde_gem_CH3_1; Dde_C_gem -- Dde_gem_CH3_2; Dde_C_gem -- Dde_C5; Dde_C5 -- Dde_C6; Dde_C6 -- Dde_O2 [style=double]; Dde_C6 -- Dde_C2; } Caption: Chemical structure of Boc-D-Dap(Dde)-OH.

Table 1: Physicochemical Properties of Boc-D-Dap(Dde)-OH

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | Not explicitly assigned; L-isomer is 1263045-09-5 | [2] |

| Molecular Formula | C₁₈H₂₈N₂O₆ | [2] |

| Molecular Weight | 368.44 g/mol | [2] |

| Appearance | White to off-white solid | [] |

| Storage | Store at 2-8 °C, inert atmosphere |[] |

The Principle of Orthogonal Protection in Peptide Synthesis

The strategic power of Boc-D-Dap(Dde)-OH lies in its orthogonal protecting group scheme. In peptide synthesis, orthogonality refers to the ability to remove one class of protecting group under a specific set of chemical conditions without affecting another class.[4] This allows for precise, site-specific modifications at various stages of synthesis.

-

Nα-Boc (tert-Butoxycarbonyl) Group : This group protects the alpha-amino function, the site of peptide bond formation. It is stable to the basic and nucleophilic conditions used for Fmoc and Dde removal but is readily cleaved by moderate to strong acids, such as Trifluoroacetic Acid (TFA).[4]

-

Nβ-Dde Group : Protecting the side-chain beta-amino group, the Dde group is exceptionally stable to the acidic conditions of Boc deprotection and the basic conditions (piperidine) of Fmoc deprotection.[5] Its key feature is its lability to dilute solutions of hydrazine, a potent nucleophile.[4][6]

This orthogonality is the cornerstone of its utility, enabling chemists to unmask the side-chain amine for further reaction while the peptide backbone remains fully protected and anchored to the solid support.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-D-Dap(Dde)-OH is to introduce a reactive handle on the side chain of a peptide, which can be selectively deprotected on-resin for subsequent modification.

Causality Behind Experimental Choices

The choice of reagents in the following protocol is dictated by the chemical properties of the protecting groups.

-

Coupling Reagents (HBTU/HATU, DIEA): These are standard activating agents for forming the amide (peptide) bond. They are non-destructive to the Boc and Dde groups.

-

Hydrazine (2% in DMF): This is the critical reagent for selective Dde removal. Its concentration is kept low (2%) to ensure efficacy while minimizing potential side reactions, such as cleavage of the peptide at glycine residues or the conversion of arginine to ornithine.[6] The reaction is typically fast, often requiring only a few short treatments.

-

Post-Deprotection Washes: Extensive washing with a solvent like DMF is crucial after every reaction step to remove excess reagents and byproducts, ensuring high purity of the final product.

Detailed Experimental Protocol: On-Resin Side-Chain Modification

This protocol outlines the selective deprotection of the Dde group on a resin-bound peptide and subsequent modification.

Materials and Reagents:

-

Peptide-resin containing a Boc-D-Dap(Dde)-OH residue

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Hydrazine monohydrate

-

Reagents for side-chain modification (e.g., an activated carboxylic acid, isothiocyanate, etc.)

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Drain the solvent.

-

-

Selective Dde Deprotection:

-

Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.[4][6]

-

Add the 2% hydrazine solution to the resin (approx. 10-15 mL per gram of resin).

-

Agitate the mixture gently at room temperature for 3-5 minutes.[6]

-

Drain the reaction vessel.

-

Repeat the hydrazine treatment two more times (for a total of three treatments) to ensure complete removal.[6]

-

Causality: Multiple short treatments are more effective and generate fewer side products than a single long treatment.

-

-

Thorough Washing:

-

Wash the resin extensively with DMF (5-7 cycles) to completely remove all traces of hydrazine and the cleaved Dde-hydrazine adduct.

-

Wash with DCM (3 cycles) and perform a final wash with DMF (2 cycles).

-

Self-Validation: A small sample of resin beads can be tested with a colorimetric assay (e.g., Kaiser test) to confirm the presence of a free primary amine on the side chain.

-

-

On-Resin Side-Chain Modification:

-

Dissolve the desired modification reagent (e.g., an activated fluorophore, biotin, or another peptide fragment) in a suitable solvent (typically DMF) with appropriate coupling agents if necessary (e.g., HBTU/DIEA for a carboxylic acid).

-

Add the solution to the resin and agitate at room temperature for 2-12 hours, depending on the reaction kinetics.

-

Monitor the reaction for completion (e.g., via a negative Kaiser test).

-

-

Final Washing:

-

Wash the resin thoroughly with DMF (5 cycles) and DCM (5 cycles) to remove all excess reagents.

-

Dry the resin under vacuum. The peptide is now modified at the specific side chain and ready for final cleavage from the resin and global deprotection.

-

Expert Insights & Troubleshooting

While powerful, the Dde group is not without its challenges. Understanding these nuances is key to its successful implementation.

The Challenge of Dde Migration

A known complication is the potential for the Dde group to "migrate" from one amine to another free amine within the peptide sequence.[5][7]

-

Mechanism: This side reaction occurs via nucleophilic attack by a free amine (e.g., the ε-amino group of a lysine residue) on the Dde-protected amine.[7]

-

Causality: The migration is significantly accelerated by the presence of piperidine, the reagent used for Fmoc group removal in orthogonal Fmoc/Boc strategies.[7] Therefore, this issue is of higher concern when Boc-D-Dap(Dde)-OH is used in a synthesis that also involves Fmoc-protected amino acids.

-

Mitigation Strategy: To prevent migration during Fmoc deprotection, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for a short duration (e.g., 2% DBU, 3 x 3 min) has been shown to be effective.[7]

The ivDde Alternative

To address the stability and migration issues of the Dde group, the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group was developed.[6]

-

Advantages: The ivDde group is significantly less prone to premature cleavage during long syntheses and exhibits much lower rates of side-chain migration.[5]

-

Disadvantages: The increased stability can sometimes make the ivDde group more difficult to remove, potentially requiring longer reaction times or slightly higher concentrations of hydrazine (e.g., 4%).[5][8]

Alternative Deprotection Reagents

While hydrazine is the standard reagent, milder conditions have been developed that can be advantageous, especially for sensitive peptide sequences.

-

Hydroxylamine: A solution of hydroxylamine hydrochloride and imidazole in NMP or a DMF/CH₂Cl₂ mixture can effectively remove the Dde group and is often considered milder than hydrazine, providing full orthogonality with the Fmoc group.[6][9]

Conclusion

Boc-D-Dap(Dde)-OH is a highly versatile and powerful building block for modern peptide chemistry. Its value is rooted in the principle of orthogonal protection, which grants chemists precise control over site-specific modifications. By enabling the synthesis of branched, cyclic, and conjugated peptides, it plays a pivotal role in advancing drug discovery, developing novel biomaterials, and creating sophisticated molecular probes. A thorough understanding of its application, including the causality behind deprotection protocols and awareness of potential side reactions like Dde migration, allows researchers to fully harness its synthetic potential.

References

- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from https://www.aapptec.com/technical-support-information-bulletin-1182-removal-of-dde-and-ivdde-protecting-groups

- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Retrieved from https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/orthogonal-building-blocks

- BOC Sciences. (n.d.). CAS 247127-51-1 Fmoc-Dap(Dde)-OH. Retrieved from https://www.bocsci.com/fmoc-dap-dde-oh-cas-247127-51-1-item-247127-51-1-471299.html

- Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group. Retrieved from https://www.biotage.com/blog/optimizing-the-removal-of-an-ivdde-protecting-group

- Sigma-Aldrich. (n.d.). Boc-Dap-OH ≥98.0% (TLC). Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/15402

- ResearchGate. (2019, August 28). How to remove Dde protection in solution phase reaction? Retrieved from https://www.researchgate.net/post/How_to_remove_Dde_protection_in_solution_phase_reaction

- Augustin, M., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Science, 4(5), 290-8. Retrieved from https://pubmed.ncbi.nlm.nih.gov/9714363/

- Advanced ChemTech. (n.d.). 2,3-Diaminopropionic Acid Archives. Retrieved from https://www.advancedchemtech.com/product-category/amino-acids/unusual-amino-acids/23-diaminopropionic-acid/

- BLD Pharm. (n.d.). 76387-70-7|Boc-D-Dap-OH. Retrieved from https://www.bldpharm.com/products/76387-70-7.html

- ChemPep. (n.d.). Boc-Dap(Dde)-OH. Retrieved from https://www.chempep.com/products/boc-dapdde-oh/

- Britton, H. L., et al. (2016). A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. Organic & Biomolecular Chemistry, 14(4), 1211-1215. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2016/ob/c5ob02377a

- National Center for Biotechnology Information. (n.d.). Boc-Dap-OH. PubChem Compound Database. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2755946

- Chem-Impex. (n.d.). Nα-Fmoc-Nβ-Boc-D-2,3-diaminopropionic acid. Retrieved from https://www.chemimpex.com/products/07125

- National Center for Biotechnology Information. (n.d.). 2,3-Diaminopropionic acid. PubChem Compound Database. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/364

- Agusti, R., et al. (2004). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. Organic Letters, 6(15), 2481–2484. Retrieved from https://pubs.acs.org/doi/10.1021/ol0492167

- BLD Pharm. (n.d.). 1313054-38-4|Boc-Dap(ivDde)-OH. Retrieved from https://www.bldpharm.com/products/1313054-38-4.html

- Royal Society of Chemistry. (n.d.). A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers - Supplementary Information. Retrieved from https://www.rsc.

- Chem-Impex. (n.d.). Nα-Boc-Nβ-allyoxycarbonyl-D-2,3-diaminopropionic acid. Retrieved from https://www.chemimpex.com/products/08290

Sources

- 1. 2,3-Diaminopropionic acid | C3H8N2O2 | CID 364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biotage.com [biotage.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Orthogonal Protection Strategy with Boc and Dde Groups

Introduction: The Imperative of Selectivity in Complex Molecule Synthesis

In the intricate world of chemical synthesis, particularly in the realms of peptide chemistry and drug development, the ability to selectively unmask a specific functional group amidst a multitude of others is paramount. This necessity has given rise to the concept of orthogonal protection, a cornerstone of modern synthetic strategy. An orthogonal protecting group strategy employs a set of protecting groups that can be removed under distinct, non-interacting chemical conditions. This allows for the sequential and controlled manipulation of different parts of a molecule, a critical capability for the synthesis of complex architectures such as cyclic peptides, branched peptides, and molecules with site-specific modifications.[1][2][3]

This guide provides a comprehensive technical overview of a widely employed orthogonal pair: the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. We will delve into the chemical rationale behind their selection, their mechanisms of action, and field-proven protocols for their application, providing researchers and drug development professionals with the knowledge to effectively leverage this powerful synthetic tool.

The Protagonists: A Tale of Two Protecting Groups

The efficacy of any orthogonal strategy hinges on the distinct chemical liabilities of the chosen protecting groups. The Boc/Dde pairing is a classic example of this principle, offering a robust and versatile system for the differential protection of amine functionalities.

The Boc Group: A Stalwart of Acid-Labile Protection

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, particularly in the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS).[4][] Its popularity stems from its ease of introduction, general stability to a wide range of non-acidic reagents, and its clean and efficient removal under acidic conditions.[1][6][7]

Protection Mechanism: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[7][8][9] The amine nucleophilically attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate and the release of tert-butyl carbonate, which subsequently decomposes to isobutylene and carbon dioxide.[9][10]

Deprotection Mechanism: The key to the Boc group's utility is its facile cleavage under acidic conditions, most commonly with trifluoroacetic acid (TFA).[][6] The acid protonates the carbonyl oxygen of the carbamate, initiating a cascade that results in the formation of a stable tert-butyl cation, carbon dioxide, and the free amine. This deprotection is typically rapid and quantitative.

The Dde Group: A Specialist in Hydrazine-Mediated Cleavage

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group provides an elegant orthogonal protection for amines, particularly the side chains of lysine and ornithine in peptide synthesis.[11][12] Its defining characteristic is its stability to both the acidic conditions used for Boc removal and the basic conditions (e.g., piperidine) used for Fmoc deprotection in SPPS.[13] This makes it an ideal partner for strategies requiring selective side-chain manipulation.

Deprotection Mechanism: The selective removal of the Dde group is achieved by treatment with a dilute solution of hydrazine (typically 2% in DMF).[11][12][14] The reaction proceeds via a nucleophilic attack of hydrazine on the Dde moiety, leading to a cyclization reaction that releases the free amine and forms a stable, chromophoric indazole derivative.[13] This chromophoric byproduct is advantageous as it allows for the spectrophotometric monitoring of the deprotection reaction.[13]

A more sterically hindered version, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, was developed to address issues of Dde group migration and partial loss during prolonged syntheses.[11] While more robust, the ivDde group can sometimes be more difficult to remove.[13][15]

The Orthogonal Strategy in Action: A Symphony of Selective Deprotection

The true power of the Boc and Dde groups is realized when they are used in concert. A common scenario in the synthesis of a complex peptide involves the protection of the N-terminal amine with a Boc group, while the side-chain amine of a lysine residue is protected with a Dde group. This setup allows for the selective deprotection and subsequent modification of the lysine side chain while the rest of the peptide remains protected.

Logical Workflow of Boc/Dde Orthogonal Deprotection

Caption: Workflow for selective side-chain modification using the Boc/Dde orthogonal strategy.

This orthogonal approach is invaluable for:

-

Synthesis of Cyclic Peptides: The side-chain amine can be deprotected and cyclized with the C-terminus.

-

Branched Peptides: A second peptide chain can be synthesized on the deprotected side-chain.

-

Post-Synthesis Modification: The attachment of labels, such as fluorophores or biotin, or the introduction of non-natural amino acids.

Comparative Deprotection Conditions

| Protecting Group | Reagent | Typical Conditions | Stability |

| Boc | Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM) | Stable to hydrazine and piperidine |

| Dde | Hydrazine Monohydrate | 2% Hydrazine in N,N-Dimethylformamide (DMF) | Stable to TFA and piperidine |

| ivDde | Hydrazine Monohydrate | 2-10% Hydrazine in DMF | Stable to TFA and piperidine |

Field-Proven Experimental Protocols

The following protocols are provided as a guide for the selective deprotection of Dde and the subsequent deprotection of Boc in a solid-phase peptide synthesis context.

Protocol 1: Selective On-Resin Deprotection of the Dde Group

This protocol describes the removal of the Dde group from a resin-bound peptide, leaving the Boc group and other acid-labile protecting groups intact.

Materials:

-

Peptide-resin with Dde-protected amine(s).

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Hydrazine monohydrate.

-

Deprotection Solution: 2% (v/v) hydrazine monohydrate in DMF. Caution: Prepare this solution fresh before use. Hydrazine is toxic and should be handled in a well-ventilated fume hood.

Procedure:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Drain the DMF from the reaction vessel.

-

Add the 2% hydrazine/DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 3-5 minutes.[11]

-

Drain the deprotection solution.

-

Repeat steps 3-5 two to three more times to ensure complete removal.[11] The reaction can be monitored by checking the absorbance of the filtrate for the chromophoric indazole byproduct.[13]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the deprotection byproduct.

-

The resin is now ready for the next step, such as side-chain modification.

Protocol 2: Boc Group Deprotection and Cleavage from Resin

This protocol outlines the final deprotection step, removing the N-terminal Boc group and cleaving the peptide from the resin.

Materials:

-

Peptide-resin with Boc-protected N-terminus.

-

Dichloromethane (DCM), peptide synthesis grade.

-

Trifluoroacetic acid (TFA).

-

Scavengers (e.g., triisopropylsilane (TIS), water) as required by the peptide sequence.

-

Deprotection/Cleavage Cocktail: A common mixture is 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

Procedure:

-

Wash the peptide-resin with DCM and drain.

-

Add the pre-chilled TFA cleavage cocktail to the resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of TFA to recover any remaining peptide.

-

Concentrate the combined filtrate under a stream of nitrogen or by rotary evaporation.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

Deprotection Logic Diagram

Caption: Decision diagram for the selective deprotection of Boc and Dde groups.

Conclusion: A Versatile Tool for Advanced Synthesis

The orthogonal protection strategy employing the acid-labile Boc group and the hydrazine-labile Dde group offers a robust and reliable method for the synthesis of complex molecules. The highly distinct deprotection conditions for these two groups provide chemists with precise control over the synthetic route, enabling the construction of sophisticated peptide architectures and other modified organic molecules that are central to drug discovery and development.[2] By understanding the underlying chemical principles and adhering to validated protocols, researchers can effectively harness the power of this orthogonal pair to advance their scientific objectives.

References

-

Werther, P. et al. (2018). A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry. Edinburgh Research Explorer. [Link]

-

Aapptec Peptides. Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. [Link]

-

Biotage. (2023). Optimizing the removal of an ivDde protecting group. [Link]

-

ResearchGate. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

-

Scott, P. et al. (2016). A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. Organic & Biomolecular Chemistry. [Link]

-

Payne, R. J. et al. (2011). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed. [Link]

-

Creative Biolabs. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Zhang, Q. et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. [Link]

-

The Royal Society of Chemistry. Organic & Biomolecular Chemistry Paper. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. peptide.com [peptide.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. commonorganicchemistry.com [commonorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. peptide.com [peptide.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 14. rsc.org [rsc.org]

- 15. biotage.com [biotage.com]

An In-depth Technical Guide to Boc-Dap(Dde)-OH: A Linchpin of Orthogonal Peptide Chemistry

This guide provides an in-depth exploration of N-α-tert-butyloxycarbonyl-N-β-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-L-2,3-diaminopropionic acid, commonly known as Boc-Dap(Dde)-OH. We will dissect its structural attributes, the foundational principles of its orthogonal protection strategy, and its pivotal role in the synthesis of complex and modified peptides for advanced research and drug development.

The Principle of Orthogonal Protection in Peptide Synthesis

Modern peptide chemistry frequently requires the synthesis of molecules with non-linear architectures, such as branched or cyclic peptides, or the site-specific attachment of labels and cargo molecules. Achieving this level of molecular precision hinges on the concept of orthogonal protection . An orthogonal protection scheme employs multiple classes of protecting groups on a single molecule, where each class can be removed by a specific chemical mechanism without affecting the others.[1][2]

The Boc/Bzl strategy, a cornerstone of solid-phase peptide synthesis (SPPS), is a classic example of differential, though not strictly orthogonal, protection. It uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and more robust, acid-labile benzyl (Bzl)-based groups for side-chain protection.[3] The Boc group is cleaved with moderate acid (e.g., trifluoroacetic acid, TFA), while Bzl groups require a much stronger acid like hydrofluoric acid (HF) for removal.[3] Boc-Dap(Dde)-OH introduces a true layer of orthogonality into this system, enabling sophisticated molecular engineering.

Boc-Dap(Dde)-OH: A Structural and Physicochemical Overview

Boc-Dap(Dde)-OH is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap).[4] Its structure is uniquely engineered for versatility:

-

The α-Amino Group: Protected by the acid-labile Boc group.

-

The β-Amino (Side-Chain) Group: Protected by the hydrazine-labile Dde group.

-

The Carboxyl Group: Remains free to participate in standard peptide bond formation.

This dual-protection scheme is the source of its utility, allowing chemists to selectively unmask one of two distinct amino functionalities on the same residue at will.

Diagram: Chemical Structure of Boc-Dap(Dde)-OH

Caption: Structure of Boc-Dap(Dde)-OH.

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| Synonym | Nα-Boc-Nγ-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-2,3-diaminopropionic acid | [5] |

| Molecular Formula | C₁₈H₂₈N₂O₆ | [5] |

| Molecular Weight | 368.5 g/mol | [5] |

| Appearance | White to off-white solid | [4] |

The Core Directive: An Orthogonal Deprotection Strategy

The true power of Boc-Dap(Dde)-OH lies in the differential lability of its two protecting groups. One can be removed while the other remains completely intact, providing a strategic branch point for further chemical synthesis.

Diagram: Orthogonal Deprotection Workflow

Caption: Orthogonal cleavage of Boc and Dde groups.

Data Presentation: Orthogonal Deprotection Conditions

| Protecting Group | Cleavage Reagent | Stability Conditions | Causality & Field Insights |

| Boc | 50% TFA in DCM[1][6] | Stable to 2% hydrazine in DMF. | The Boc group is an acetal derivative highly susceptible to acidolysis. The tert-butyl carbocation generated during cleavage can alkylate sensitive residues like Trp and Met; inclusion of scavengers is critical.[1] |

| Dde | 2% Hydrazine in DMF[7][8] | Stable to strong acids (TFA, HF) and piperidine.[7] | Cleavage proceeds via nucleophilic attack by hydrazine. Using >2% hydrazine is ill-advised as it can cause undesired side reactions, such as peptide backbone cleavage at glycine residues.[7] |

Field-Proven Applications & Experimental Protocols

The ability to selectively unmask the β-amino group of a Dap residue on-resin opens a vast landscape of synthetic possibilities.

Synthesis of Branched Peptides

Branched peptides, such as synthetic vaccines or drug delivery platforms, can be readily assembled using Boc-Dap(Dde)-OH as the branching point.

Experimental Protocol: On-Resin Dde Deprotection for Branching

-

Prerequisite: The linear peptide chain has been fully assembled using standard SPPS, with Boc-Dap(Dde)-OH incorporated at the desired branching site. The N-terminal α-amino group must be protected (e.g., with Boc) to prevent reaction with hydrazine.[7]

-

Step 1: Reagent Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in high-purity N,N-Dimethylformamide (DMF).[7]

-

Step 2: Resin Treatment: Swell the peptidyl-resin in DMF. Drain the solvent and add the 2% hydrazine solution (approx. 25 mL per gram of resin).[7]

-

Step 3: Reaction: Gently agitate the resin slurry at room temperature for 3 minutes. Filter the resin and collect the filtrate.[7]

-

Step 4: Repetition and Monitoring: Repeat Step 3 two more times. The progress of the deprotection can be monitored by measuring the UV absorbance of the filtrate at 290 nm, which corresponds to the release of the indazole by-product.[9]

-

Step 5: Washing: After the final treatment, wash the resin thoroughly with DMF (at least 3 times) to remove all traces of hydrazine and by-products.[7]

-

Step 6: Branch Synthesis: The resin now bears a free side-chain amine, ready for the synthesis of the second peptide chain using standard coupling protocols.

On-Resin Cyclization

Intramolecular cyclization is a key strategy for improving peptide stability and receptor affinity. Boc-Dap(Dde)-OH can facilitate side-chain-to-tail or side-chain-to-side-chain cyclization.

Diagram: Workflow for Side-Chain-to-Tail Cyclization

Caption: On-resin cyclization workflow.

Site-Specific Labeling and Conjugation

The selective deprotection of the Dde group provides a unique chemical handle for attaching reporter molecules (e.g., fluorophores, biotin) or for conjugation to larger carriers or drug payloads, without affecting other nucleophilic sites in the peptide. The protocol follows the same Dde deprotection steps, followed by coupling of the desired label to the newly exposed side-chain amine.

Concluding Remarks

Boc-Dap(Dde)-OH is more than a mere building block; it is a strategic tool that embodies the principles of orthogonal synthesis. Its reliable, high-fidelity deprotection chemistry grants peptide chemists precise control over molecular architecture. By enabling the construction of branched peptides, facilitating robust cyclization strategies, and providing a unique handle for site-specific modification, Boc-Dap(Dde)-OH continues to be an indispensable reagent in the quest for novel therapeutics and advanced biomaterials.

References

-

jOeCHEM (2020). Peptide Synthesis with the Boc Protecting Group. Available at: [Link]

- Google Patents (2021). Process for the manufacture of degarelix and its intermediates (US11168114B2).

-

AAPPTec (2012). A Practical Guide to Solid Phase Peptide Synthesis. Available at: [Link]

-

Merck Millipore. Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®. Available at: [Link]

-

AAPPTec. Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Available at: [Link]

-

National Center for Biotechnology Information. Boc-Dap-OH. PubChem Compound Summary for CID 2755946. Available at: [Link]

-

Organic Chemistry Portal. Boc Deprotection - TFA. Available at: [Link]

-

ResearchGate (2013). How to do work-up of a BOC deprotection reaction by TFA? Available at: [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

-

ResearchGate (2018). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Available at: [Link]

-

ResearchGate (2019). How to remove Dde protection in solution phase reaction? Available at: [Link]

-

The Royal Society of Chemistry (2010). Supporting Information. Available at: [Link]

-

Royal Society of Chemistry (2016). A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. Org. Biomol. Chem., 14, 613-616. Available at: [Link]

-

Biotage (2023). Optimizing the removal of an ivDde protecting group. Available at: [Link]

-

Reddit (2023). Boc De-protection. Available at: [Link]

Sources

A Strategic Guide to Orthogonal Protection: Choosing Between Boc-Dap(Dde)-OH and Fmoc-Dap(Boc)-OH for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of complex peptides, particularly those requiring site-specific modifications such as branching, cyclization, or labeling, hinges on a robust and precise protecting group strategy. The principle of orthogonality—the selective removal of one class of protecting groups in the presence of others—is paramount. This guide provides an in-depth technical analysis of two key building blocks used in Solid-Phase Peptide Synthesis (SPPS): Boc-Dap(Dde)-OH and Fmoc-Dap(Boc)-OH . By examining the chemical rationale behind their design and application, this document serves as a decision-making framework for scientists to select the appropriate L-2,3-diaminopropionic acid (Dap) derivative, ensuring synthetic success and purity of the final product.

The Core Principle: Orthogonality in Peptide Synthesis

In SPPS, protecting groups are essential to prevent unwanted side reactions at reactive functionalities, such as the Nα-amino group and various amino acid side chains.[1] An ideal protecting group strategy, termed "orthogonal," allows for the deprotection of a specific group under conditions that leave all other protecting groups intact.[1][2] This enables chemists to precisely control the sequence of bond formation.

The two dominant SPPS strategies are defined by their temporary Nα-protecting group:

-

Boc-SPPS: Utilizes the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA).[2][]

-

Fmoc-SPPS: Employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, removed with a weak base, typically piperidine.[][4]

The choice between Boc-Dap(Dde)-OH and Fmoc-Dap(Boc)-OH is fundamentally a choice of which orthogonal system is required for the desired synthetic outcome.

Key Protecting Groups at Play

A clear understanding of the cleavage conditions for each group is critical for strategic planning.

| Protecting Group | Abbreviation | Chemical Class | Cleavage Conditions | Stable To |

| tert-Butyloxycarbonyl | Boc | Acid-Labile | Moderate Acid (e.g., TFA) | Base (Piperidine), Hydrazine |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-Labile | Weak Base (e.g., 20% Piperidine in DMF) | Acid (TFA), Hydrazine |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine-Labile | 2% Hydrazine in DMF | Acid (TFA), Base (Piperidine) |

Deep Dive: Profiling the Dap Building Blocks

L-2,3-diaminopropionic acid (Dap) is a non-proteinogenic amino acid featuring a primary amine on its side chain (the β-amino group). This side-chain amine is a valuable handle for introducing molecular complexity.

Fmoc-Dap(Boc)-OH: The Standard for Stable Incorporation

-

Structure: Nα-Fmoc, Nβ-Boc-L-2,3-diaminopropionic acid.[5][6]

-

Primary Application: The incorporation of a Dap residue into a peptide sequence during standard Fmoc-SPPS where no further modification of the Dap side chain is intended.[5][7]

-

Chemical Rationale: In an Fmoc-SPPS workflow, the Nα-Fmoc group is cleaved at each step with piperidine. The side-chain Boc group is completely stable to these basic conditions. It remains on the Dap side chain throughout the synthesis and is only removed during the final cleavage step from the resin, which typically employs a strong acid cocktail containing TFA.

-

Advantages:

-

Limitations:

-

The side-chain amine cannot be selectively deprotected on-resin. Any attempt to remove the Boc group with acid would prematurely cleave acid-labile side-chain protecting groups (e.g., tBu) and potentially the peptide from the resin itself.

-

Boc-Dap(Dde)-OH: The Gateway to On-Resin Modification

-

Structure: Nα-Boc, Nβ-Dde-L-2,3-diaminopropionic acid.

-

Primary Application: Designed for Boc-SPPS, this reagent allows for the selective deprotection of the Dap side chain for on-resin modification. Note: For the same purpose in the more common Fmoc-SPPS, the analogous Fmoc-Dap(Dde)-OH is used. The strategic principle of using the Dde group is identical.

-

Chemical Rationale: The Dde group is the key to orthogonality. It is stable to both the repetitive acid treatments of Boc-SPPS (TFA) and the basic conditions of Fmoc-SPPS (piperidine). Once the main peptide backbone is assembled, the Dde group can be selectively removed by treatment with a solution of 2% hydrazine in DMF.[8] This unmasks a free primary amine on the Dap side chain, ready for further reaction, while the rest of the peptide remains fully protected and anchored to the resin.

-

Advantages:

-

Enables site-specific on-resin modifications, including peptide branching, cyclization, and conjugation of moieties like fluorophores or biotin.

-

-

Limitations:

-

Hydrazine is a harsh reagent that can cause side reactions. Concentrations above 2% may lead to cleavage at Glycine residues or conversion of Arginine to Ornithine.[8]

-

The Dde group has been reported to be somewhat labile, with potential for partial loss during long syntheses or migration during piperidine treatment in Fmoc-SPPS.[9] For greater stability, the more hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group is often preferred, though it can be more difficult to remove.

-

Strategic Selection: A Decision-Making Framework

The choice between these two reagents is dictated entirely by the final goal of the synthesis.

Experimental Protocols & Methodologies

Trustworthy protocols are self-validating. The following methods describe the key step that differentiates the use of Dde-protected amino acids: selective on-resin deprotection.

Protocol 4.1: Selective On-Resin Removal of the Dde Protecting Group

This protocol is critical for exposing the side-chain amine for subsequent modification.

Reagents & Materials:

-

Peptide-resin containing a Dde-protected residue

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Hydrazine monohydrate

-

Reaction vessel with filtration

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Deprotection Solution Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF. Safety Note: Handle hydrazine with extreme care in a well-ventilated fume hood.

-

Deprotection Reaction: Drain the DMF from the swollen resin. Add the 2% hydrazine/DMF solution (approx. 25 mL per gram of resin) and gently agitate the mixture at room temperature.[8]

-

Reaction Time: Allow the reaction to proceed for 3 minutes.[8]

-

Wash: Drain the reaction solution.

-

Repeat: Repeat steps 3-5 two more times for a total of three treatments.[8]

-

Final Wash: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of hydrazine and the cleaved Dde-adduct.[8]

-

Validation (Optional but Recommended): Perform a Kaiser test or Chloranil test on a small sample of beads. A positive result (blue for Kaiser, colored for Chloranil) confirms the presence of a free primary amine.

Protocol 4.2: On-Resin Side-Chain Acylation (Example: Fluorescent Labeling)

This workflow demonstrates the utility of the newly exposed side-chain amine.

Case Study: Synthesis of a Branched Peptide using Fmoc-Dap(Dde)-OH

Objective: To synthesize a branched peptide where a short secondary peptide sequence (e.g., Gly-Phe) is grown from the side chain of a Dap residue within a primary sequence (e.g., Ala-Leu-Dap-Ala-Gly).

-

Primary Chain Synthesis: The linear sequence Ala-Leu-Dap-Ala-Gly is synthesized on a solid support using standard Fmoc-SPPS. Fmoc-Dap(Dde)-OH is used for the incorporation of the Dap residue. The N-terminus of the completed linear peptide is protected with a Boc group to prevent its reaction during subsequent steps.

-

Selective Deprotection: The resin is treated with 2% hydrazine in DMF as per Protocol 4.1 to selectively remove the Dde group from the Dap side chain, exposing the Nβ-amine.

-

Secondary Chain Synthesis: Standard Fmoc-SPPS cycles are initiated from the newly freed side-chain amine.

-

Fmoc-Phe-OH is coupled to the Dap side chain.

-

The Fmoc group is removed with piperidine.

-

Fmoc-Gly-OH is coupled.

-

The final N-terminal Fmoc group is removed.

-

-

Final Cleavage: The completed branched peptide is cleaved from the resin and all remaining side-chain protecting groups (including the N-terminal Boc) are removed using a TFA cleavage cocktail.

Analysis: In this scenario, using Fmoc-Dap(Boc)-OH would have resulted in failure. The side-chain Boc group would have remained intact, offering no orthogonal handle to initiate the synthesis of the secondary peptide chain. This case study exemplifies how the Dde group is an indispensable tool for creating complex, non-linear peptide architectures.[10]

Conclusion & Authoritative Insights

The selection between Boc-Dap(Dde)-OH and Fmoc-Dap(Boc)-OH is not a matter of preference but of strategic necessity.

-

Fmoc-Dap(Boc)-OH is the reagent of choice for the simple, stable incorporation of a diaminopropionic acid residue within an Fmoc-SPPS framework. Its purpose is structural, not functional.

-

Boc-Dap(Dde)-OH (and its more common analogue, Fmoc-Dap(Dde)-OH ) is a powerful tool for advanced peptide engineering. It provides the crucial orthogonal handle needed for on-resin, site-specific modifications that are central to the development of sophisticated peptide therapeutics, probes, and biomaterials.

Mastery of orthogonal protection schemes is fundamental to modern peptide chemistry. By understanding the causality behind the use of each protecting group, researchers can confidently design and execute syntheses of highly complex and valuable molecules.

References

-

Rai, A., & Gutheil, W. G. (2005). A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates. Journal of Peptide Science, 11(2), 69-73. Retrieved from [Link]

-

Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

-

Selecting Orthogonal Building Blocks. (n.d.). MilliporeSigma. Retrieved from [Link]

-

Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. (n.d.). ResearchGate. Retrieved from [Link]

-

Augustyns, K., et al. (1997). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 49(2), 154-161. Retrieved from [Link]

-

A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters. (2015). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Peptide Synthesis with the Boc Protecting Group. (2020). YouTube. Retrieved from [Link]

-

Evolution of branched peptides as novel biomaterials. (2024). RSC Publishing. Retrieved from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved from [Link]

-

Albericio, F., & Barany, G. (1997). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 50(5), 342-346. Retrieved from [Link]

-

Optimizing the removal of an ivDde protecting group. (2023). Biotage. Retrieved from [Link]

-

Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. (n.d.). CEM Corporation. Retrieved from [Link]

-

How to remove Dde protection in solution phase reaction? (2019). ResearchGate. Retrieved from [Link]

-

Is it possible to remove Dde protecting groups in aqueous phase? (2022). ResearchGate. Retrieved from [Link]

-

Fmoc-Dap(Boc)-OH, CAS 162558-25-0. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Peptide synthesis using unprotected peptides through orthogonal coupling methods. (2011). Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Supporting Information: The designed, cathepsin B-triggered, dual-functional fluorogenic cancer imaging probe. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. (2015). ResearchGate. Retrieved from [Link]

-

Three-dimensional orthogonal protection scheme for solid-phase peptide synthesis under mild conditions. (1990). Journal of the American Chemical Society. Retrieved from [Link]

- Process for the manufacture of degarelix and its intermediates. (2021). Google Patents.

Sources

- 1. biosynth.com [biosynth.com]

- 2. peptide.com [peptide.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fmoc-Dap(Boc)-OH = 97.0 HPLC 162558-25-0 [sigmaaldrich.com]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]

A Senior Application Scientist's Guide to Boc-D-Dap(Dde)-OH: Stereochemistry and Strategic Importance in Advanced Peptide Synthesis

Abstract

In the intricate field of peptide science, the design of molecules with precise three-dimensional structures is paramount to achieving desired biological functions. Among the specialized building blocks enabling this precision, N-α-tert-butyloxycarbonyl-N-β-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-D-2,3-diaminopropionic acid, or Boc-D-Dap(Dde)-OH , stands out as a uniquely powerful tool. This technical guide provides an in-depth analysis of the critical stereochemical features of this molecule and its strategic importance for researchers, chemists, and drug development professionals. We will explore the causality behind its design, focusing on how the interplay between the D-chiral center and the orthogonal Boc and Dde protecting groups facilitates the synthesis of complex, branched, and cyclic peptides with enhanced therapeutic potential.

Introduction: The Need for Complexity and Control in Peptide Synthesis

Peptides are remarkable therapeutic agents due to their high specificity and low toxicity. However, native peptides often suffer from poor metabolic stability, limiting their clinical application.[1] The chemical synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), allows for the introduction of unnatural amino acids and sophisticated molecular architectures to overcome these limitations.[2] A key strategy in this endeavor is the use of amino acid derivatives equipped with multiple, orthogonally protected functional groups.[3][4]

Diaminopropionic acid (Dap), a non-proteinogenic amino acid, is particularly valuable as it possesses a side-chain amino group in addition to the α-amino group of the peptide backbone.[5] This secondary amine serves as a powerful branching point for introducing modifications such as fluorophores, drug conjugates, or secondary peptide chains. Boc-D-Dap(Dde)-OH is an elegantly designed derivative that provides chemists with precise control over this branching potential, a capability rooted in its unique stereochemistry and protecting group strategy.

Decoding the Molecule: A Trifecta of Strategic Design

The utility of Boc-D-Dap(Dde)-OH arises from the specific function of its three key components: the D-amino acid core, the acid-labile Boc group, and the hydrazine-labile Dde group.

The 'D-Dap' Core: A Stereochemical Shield

While proteins in nature are constructed almost exclusively from L-amino acids, the incorporation of their D-enantiomers is a powerful strategy in drug design.[6] The 'D' in Boc-D-Dap(Dde)-OH signifies that the stereocenter at the α-carbon has the R-configuration. This seemingly subtle change has profound consequences:

-

Enhanced Proteolytic Resistance: Proteases, the enzymes responsible for peptide degradation, are highly stereospecific and are evolved to recognize L-amino acid residues.[1] Introducing a D-amino acid into a peptide sequence creates a "steric shield" that hinders or completely prevents enzymatic cleavage at that site.[6][7] This dramatically increases the peptide's in-vivo half-life and bioavailability.[8]

-

Conformational Constraint: The D-configuration induces unique turns and folds in the peptide backbone that are inaccessible to sequences composed solely of L-amino acids.[8] This structural rigidity can lock a peptide into its bioactive conformation, leading to improved binding affinity and selectivity for its target receptor.[8]

The 'Boc' Protecting Group: Temporary N-terminal Guard

The tert-butyloxycarbonyl (Boc) group protects the α-amino group, the site of peptide bond formation during SPPS. Its selection is strategic:

-

Acid Lability: The Boc group is quantitatively removed under moderate anhydrous acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).[9][10] This deprotection step is clean and efficient, regenerating the primary amine for coupling with the next amino acid in the sequence.[9]

-

Orthogonality: Crucially, the conditions used to remove the Boc group leave the side-chain Dde group completely intact.[10][11] This chemical selectivity is the cornerstone of an "orthogonal" protection strategy, which allows for the sequential deprotection and modification of different sites within the same molecule.[3]

The 'Dde' Protecting Group: A Chemically Addressable Side-Chain

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group protects the β-amino group on the Dap side chain. Its properties are complementary to the Boc group:

-

Hydrazine Lability: The Dde group is selectively cleaved by treatment with a mild solution of 2% hydrazine (N₂H₄) in a solvent like N,N-dimethylformamide (DMF).[11][12]

-

Acid and Base Stability: It is completely stable to the acidic conditions used for Boc removal and the basic conditions often used in Fmoc-based peptide synthesis. This robustness ensures the side-chain amine remains protected throughout the assembly of the main peptide backbone.

The combination of an acid-labile Boc group and a hydrazine-labile Dde group on a D-amino acid scaffold provides a powerful and versatile building block for creating complex peptide architectures.

The Strategic Importance: Enabling Orthogonal Ligation and Branching

The true power of Boc-D-Dap(Dde)-OH is realized in its application. It serves as a linchpin for creating branched peptides, peptide-drug conjugates, and cyclic structures that are otherwise difficult to synthesize. The orthogonal nature of the Boc and Dde groups allows for a precise, stepwise modification workflow on the solid-phase resin.

Below is a visualization of this strategic workflow.

Caption: Orthogonal synthesis workflow using Boc-D-Dap(Dde)-OH.

This workflow demonstrates the causality behind the experimental choices:

-